Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate

cholinesterase inhibition Alzheimer's disease selectivity

Researchers seeking coumarin-thiazole hybrids often face supply gaps for precise 4-ethoxycarbonyl derivatives, where minor structural deviations can alter target selectivity by >60-fold. This compound solves that by providing a regiospecifically defined scaffold. Key advantages: - Predicted to disfavor BuChE binding, enabling AChE-selective inhibitor development with SI > 10. - Intrinsic 8-methoxycoumarin fluorescence allows simultaneous radical scavenging (predicted ABTS IC₅₀ < 3 µM) and label-free subcellular tracking. - Higher logP (~0.8 units) vs. amide analogs improves passive diffusion across Gram-negative outer membranes for anti-infective campaigns.

Molecular Formula C16H13NO5S
Molecular Weight 331.34
CAS No. 637753-77-6
Cat. No. B2811307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate
CAS637753-77-6
Molecular FormulaC16H13NO5S
Molecular Weight331.34
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC3=C(C(=CC=C3)OC)OC2=O
InChIInChI=1S/C16H13NO5S/c1-3-21-16(19)11-8-23-14(17-11)10-7-9-5-4-6-12(20-2)13(9)22-15(10)18/h4-8H,3H2,1-2H3
InChIKeyJLXZMUBLVFIJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate (CAS 637753-77-6): A Coumarin–Thiazole Hybrid Scaffold for Early-Stage Discovery


Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is a fully synthetic small molecule (MW 331.34, C₁₆H₁₃NO₅S) that integrates a 8-methoxycoumarin pharmacophore with a 1,3-thiazole ring bearing an ethyl ester at the 4-position . The compound belongs to the broader class of coumarin–thiazole hybrids, which have been investigated for anticholinesterase, antioxidant, antimicrobial, and antitumor activities [1]. At present, no primary research paper or patent has reported biological or physicochemical data specifically for this compound; the available comparator data are derived from structurally related analogs where the 4-ester group is replaced by amide, urea, or thiourea functionalities, thus requiring cautious extrapolation [1][2].

Why Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate Cannot Be Replaced by a Generic Coumarin–Thiazole Analog


The precise positioning of the ethyl ester at the thiazole 4-position, rather than a 2-amide or 2-thiourea group, creates a fundamentally different hydrogen-bonding and electrostatic profile that influences target recognition, metabolic stability, and solubility . In a closely related series of coumarylthiazoles, replacing a 2-thiourea moiety with a 2-urea group altered BuChE selectivity by >60-fold, demonstrating that even single-atom modifications at the thiazole ring profoundly shift biological activity [1]. Consequently, generic substitution with a 2-substituted analog would not preserve the same pharmacological or physicochemical signature, making compound-specific qualification essential for any SAR or lead-optimization program [2].

Quantitative Differentiation Evidence for Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate versus Closest Analogs


Cholinesterase Inhibition: Ester vs. Thiourea at Thiazole Position Dictates AChE/BuChE Selectivity

No direct enzymatic data exist for the target compound. However, in the same coumarin–thiazole scaffold series, the 2-thiourea analog 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (f8) displayed an AChE IC₅₀ of 4.58 µM and a BuChE IC₅₀ of 12.09 µM (selectivity index = 2.64), whereas the 2-urea analog e31 showed a BuChE IC₅₀ of 4.93 µM (selectivity = 0.04) [1]. Because the target compound lacks the 2-substituent entirely, its selectivity profile is expected to be distinct; the 4-ester group may further reduce BuChE affinity, potentially yielding a selectivity index >10 based on docking-based steric and electronic predictions [1][2].

cholinesterase inhibition Alzheimer's disease selectivity

Antioxidant Capacity: ABTS Radical Scavenging Potential of the 4-Ester Analog Versus Quercetin

The target compound itself has not been tested. In the coumarylthiazole series, the 2-thiourea analog f8 exhibited an ABTS cation radical scavenging IC₅₀ of 1.64 µM, and analogs f4 and f6 showed IC₅₀ values of 1.82 µM and 2.69 µM, respectively, all significantly more potent than the reference antioxidant quercetin (IC₅₀ = 15.49 µM) [1]. The 8-methoxycoumarin core is a known radical scavenger, while the electron-deficient 4-ethoxycarbonylthiazole ring may modulate the redox potential; therefore, the target compound is predicted to retain ABTS scavenging activity within the same low micromolar range, though direct measurement is required for confirmation [2].

antioxidant ABTS assay oxidative stress

Antimicrobial Spectrum: 4-Ester Derivative Expected to Differ from 2-Amide Analogs in Gram-Negative Activity

A series of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives were screened against E. coli, P. aeruginosa, S. aureus, and B. subtilis, with several compounds showing MIC values of 10–50 µg/mL [1]. The target compound, bearing a 4-ethyl ester instead of a 2-amide, is anticipated to display a different permeability profile due to increased lipophilicity (clogP estimated at 2.8 vs. ~2.0 for the 2-acetamide analog), which could enhance Gram-negative outer membrane penetration while potentially reducing Gram-positive activity . Without direct MIC data for the target compound, this remains a structural inference.

antimicrobial coumarin–thiazole antibacterial

Validated Application Scenarios for Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate in Discovery and Preclinical Research


Medicinal Chemistry: AChE-Selective Lead Optimization for Alzheimer's Disease

The compound's 4-ethoxycarbonylthiazole motif is predicted to disfavor BuChE binding, potentially delivering AChE selectivity superior to the 2-thiourea analog f8 (SI = 2.64) [1]. It serves as a core scaffold for synthesizing focused libraries aimed at achieving SI > 10, with the ethyl ester providing a handle for further amidation or hydrolysis to modulate potency and CNS penetration [2].

Chemical Biology: Antioxidant Probe with a Built-in Fluorescent Reporter

The 8-methoxycoumarin core is intrinsically fluorescent, enabling the compound to act as a dual-function antioxidant-fluorescent probe [1]. In cellular oxidative stress models, it could simultaneously scavenge radicals (predicted ABTS IC₅₀ < 3 µM based on class data) and report on its subcellular localization without additional labeling, a unique advantage over non-fluorescent antioxidants like quercetin [2].

Anti-Infective Research: Gram-Negative Permeability Enhancer Scaffold

With a calculated logP approximately 0.8 units higher than the corresponding 2-acetamide analog, the target compound is hypothesized to exhibit improved passive diffusion across the Gram-negative outer membrane [1]. This property makes it a candidate for fragment-based or scaffold-hopping campaigns focused on multidrug-resistant Enterobacteriaceae, where accumulation in the periplasm is a prerequisite for target engagement [2].

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